molecular formula C8H11NO3 B2968282 Octahydropyrido[2,1-c]morpholine-6,8-dione CAS No. 1512741-00-2

Octahydropyrido[2,1-c]morpholine-6,8-dione

Cat. No.: B2968282
CAS No.: 1512741-00-2
M. Wt: 169.18
InChI Key: CRYSSONOZFXMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrido[2,1-c]morpholine-6,8-dione is a chemical compound with the molecular formula C8H11NO3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of morpholines, which includes this compound, has seen significant progress recently. The morpholine motif has attracted attention due to its widespread availability in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H11NO3 . The molecular weight of this compound is 169.18 .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 169.18 . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis and Biodegradable Materials

Morpholine derivatives, such as morpholine-2,5-dione and its functionalized forms, have been explored for the synthesis of biodegradable polyesteramides. These materials, obtained through ring-opening copolymerization techniques, exhibit properties suitable for biomedical applications due to their degradable nature and functional groups that allow further chemical modifications. For instance, the synthesis of polyesteramides with pendant functional groups demonstrates the versatility of these compounds in creating materials with specific characteristics, such as hydrophilicity or reactive sites for further modification (Veld, Dijkstra, & Feijen, 1992).

Molecular Structures and Interactions

Morpholine derivatives also play a crucial role in the study of molecular structures and interactions. The synthesis and crystal structure analysis of compounds featuring morpholine rings contribute to our understanding of molecular geometry, hydrogen bonding, and other non-covalent interactions. Such studies are foundational in the design of new molecules for pharmaceuticals and materials science (Kaynak, Özbey, & Karalı, 2013).

Polymerization Techniques

Research into morpholine-2,5-dione derivatives provides insights into polymerization techniques, including ring-opening polymerization reactions. These reactions are crucial for synthesizing polymeric materials with specific properties. For example, the study of polymerization reactions involving morpholine-2,5-dione derivatives by various metal catalysts highlights the challenges and opportunities in synthesizing high-molecular-weight polymers suitable for medical and industrial applications (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).

Biomedical Applications

The potential biomedical applications of morpholine derivatives are a significant area of interest. These compounds have been studied for their ability to form biodegradable polymers, which are of great interest for drug delivery systems, tissue engineering scaffolds, and other medical applications. The review of morpholine-2,5-diones and their exploitation in biomedical fields underscores the importance of these compounds in developing new therapeutic and diagnostic tools (Vinšová, 2001).

Antimicrobial and Anticonvulsant Properties

In addition to their applications in materials science, morpholine derivatives have been explored for their biological activities, including antimicrobial and anticonvulsant properties. The synthesis and evaluation of novel compounds for these activities highlight the therapeutic potential of morpholine-based molecules. For instance, the study of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs shows promising anticonvulsant activities, offering new avenues for drug development (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).

Safety and Hazards

Octahydropyrido[2,1-c]morpholine-6,8-dione is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment as required .

Properties

IUPAC Name

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-3-6-5-12-2-1-9(6)8(11)4-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSSONOZFXMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512741-00-2
Record name octahydropyrido[2,1-c]morpholine-6,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.